![molecular formula C20H14F6N2O2 B4626779 N-[2-(8-喹啉氧基)乙基]-3,5-双(三氟甲基)苯甲酰胺](/img/structure/B4626779.png)

N-[2-(8-喹啉氧基)乙基]-3,5-双(三氟甲基)苯甲酰胺

描述

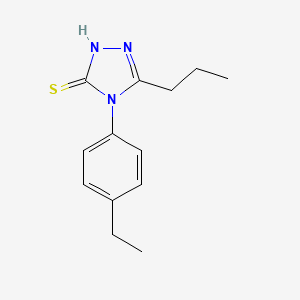

"N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide" is a complex organic molecule that likely exhibits unique chemical and physical properties due to its structure, which includes a quinoline moiety, an ether linkage, and a benzamide group with trifluoromethyl substitutions. These features suggest potential for diverse chemical reactivity and interactions based on the functional groups present.

Synthesis Analysis

The synthesis of complex organic compounds like this typically involves multi-step organic synthesis routes. For example, the synthesis of similar compounds involves halogenated intermediates, amidation reactions, and the use of coupling agents to introduce various functional groups onto a central scaffold (Banitt & Conard, 1981). These methods highlight the importance of selecting appropriate reactants and conditions to achieve the desired modifications on the benzamide core structure.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. Studies on similar molecules have shown that the arrangement of atoms and the presence of specific functional groups significantly influence the overall molecular conformation and stability. For instance, the presence of trifluoromethyl groups can affect the electronic distribution and molecular geometry, impacting the molecule's reactivity and interactions (Wang et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of "N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide" would be influenced by its functional groups. Quinoline derivatives participate in various organic reactions, including nucleophilic substitutions and electrophilic additions, depending on the reaction conditions and the presence of activating or deactivating groups. The benzamide portion of the molecule could undergo reactions typical for carboxamides, such as hydrolysis under acidic or basic conditions (Bromidge et al., 2010).

科学研究应用

合成和化学性质

- 催化反应: 一项研究重点介绍了用于官能化烯烃的铑催化不对称氢化的刚性 P-手性膦配体的合成,展示了该化学物质在制造手性药物成分方面的潜力 (Imamoto 等人,2012 年).

- 抗心律失常活性: 合成了具有三氟乙氧基环取代基和杂环酰胺侧链的苯甲酰胺(包括类似于 N-[2-(8-喹啉氧基)乙基]-3,5-双(三氟甲基)苯甲酰胺的衍生物),并评估了其抗心律失常活性,其中已确定氟卡尼醋酸盐用于临床试验 (Banitt 等人,1977 年).

- 远程磺酰化: 开发了使用亚磺酸钠作为硫化物来源在 C5 位对 N-(喹啉-8-基)苯甲酰胺衍生物进行远程磺酰化,展示了一种合成磺化喹啉衍生物的环保方法 (Xia 等人,2016 年).

潜在的治疗应用

- 血清素受体拮抗剂: 设计和合成了新型三环苯并噁嗪作为强效 5-HT(1A/B/D) 受体拮抗剂,包括一种具有作为作用更快的抗抑郁剂/抗焦虑剂并减少副作用负担的潜力的化合物,说明了类似化合物的治疗潜力 (Bromidge 等人,2010 年).

- 抗菌活性: 一项基于分子杂交方法的吡咯并[3,4-b]喹啉-2(3H)-基)苯甲酰胺合成活性的研究显示对各种菌株具有显着的体外抗菌活性,突出了此类化合物在开发新型抗菌剂中的潜在用途 (Largani 等人,2017 年).

属性

IUPAC Name |

N-(2-quinolin-8-yloxyethyl)-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F6N2O2/c21-19(22,23)14-9-13(10-15(11-14)20(24,25)26)18(29)28-7-8-30-16-5-1-3-12-4-2-6-27-17(12)16/h1-6,9-11H,7-8H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRPNYRKMWCDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)

![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)

![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)

![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)

![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)